molecular formula C8H7N5S B3199149 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide CAS No. 1016776-89-8

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide

Cat. No. B3199149
CAS RN: 1016776-89-8
M. Wt: 205.24 g/mol
InChI Key: PXGFGGIMMAZCHH-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and has a triazole ring attached to it. In

Scientific Research Applications

Heterocyclic Chemistry and Biological Activities

Triazoles, including compounds similar to 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide, are recognized for their broad range of biological activities. They have been explored for antimicrobial, antitumoral, anti-inflammatory, and antiviral properties. The structural versatility of triazole derivatives allows for the development of new chemical entities with potential pharmaceutical applications. This has prompted a significant interest in synthesizing and evaluating these compounds against various biological targets (Ferreira et al., 2013).

Optical Sensors and Electrochemical Activity

Triazole derivatives have also been utilized as recognition units in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This includes pyrimidine derivatives, which are important for their sensing materials and have a range of biological and medicinal applications (Jindal & Kaur, 2021).

Synthesis Techniques and Green Chemistry

The synthesis of triazole derivatives, including eco-friendly approaches, has been a topic of research to improve the efficiency and sustainability of chemical processes. Advances in this area include methodologies that reduce environmental impact, highlighting the ongoing efforts to develop greener synthetic routes for triazole compounds (de Souza et al., 2019).

Material Science and Proton-conducting Membranes

In the field of material science, triazole derivatives have been studied for their potential in the development of proton-conducting membranes for fuel cell applications. The incorporation of triazole-based compounds into polymer matrices has shown to improve thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions, making them promising materials for next-generation energy technologies (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

Another notable application of triazole derivatives is in the field of corrosion inhibition. Specifically, 1,2,3-triazole derivatives have been highlighted for their effectiveness as molecular corrosion inhibitors for various metals and alloys, demonstrating the potential of triazole-based compounds, including this compound, in protecting metal surfaces from corrosion in aggressive media (Hrimla et al., 2021).

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5S/c9-8(14)6-1-2-11-7(3-6)13-5-10-4-12-13/h1-5H,(H2,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGFGGIMMAZCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=S)N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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